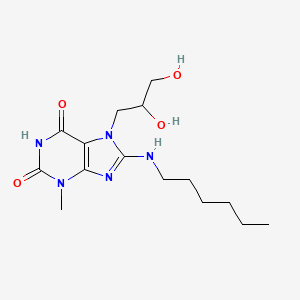

7-(2,3-Dihydroxypropyl)-8-(hexylamino)-3-methylpurine-2,6-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dyphylline is a bronchodilator. It works by relaxing muscles in the lungs and chest, making the lungs less sensitive to allergens and other causes of bronchospasm .

Molecular Structure Analysis

The molecular formula of Dyphylline is C10H14N4O4 . The IUPAC name is 7-(2,3-dihydroxypropyl)-1,3-dimethylpurine-2,6-dione .Physical And Chemical Properties Analysis

Dyphylline has a molecular weight of 254.24 g/mol . It has a melting point of 160°C to 165°C . It appears as a white powder .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Synthetic Methodologies : The synthesis of related purine derivatives, such as 9,9′-Thiobis-(1,2,3,4,7,8-hexahydro-7-methyl-6H-pyrimido[1,6-a]pyrimidine-6,8-dione) , demonstrates innovative approaches to forming complex structures through unexpected reactions, such as the formation of a sulfur bridge in pyrimidine rings (Simo et al., 1999).

- Precursors for Bioactive Molecules : The work on Highly Efficient and Practical Syntheses of Lavendamycin Methyl Ester and Related Novel Quinolindiones reveals the synthesis of novel compounds with potential antitumor activity, showcasing the role of purine analogs as precursors in developing therapeutic agents (Behforouz et al., 1996).

Biochemical and Pharmacological Applications

- Antimicrobial and Antiviral Activities : The synthesis and evaluation of 6-substituted 7-(het)aryl-7-deazapurine ribonucleosides for their cytostatic, antimicrobial, and anti-HCV activity highlight the therapeutic potential of modified purine derivatives in treating infections and cancer (Nauš et al., 2014).

- Fluorescence Probes for Biological Pathways : The development of 3-Substituted 7-Methyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione Fluorescence Probes underscores the utility of purine derivatives in creating tools for tracing biological pathways, indicating their importance in biochemical research (Prior et al., 2014).

Mecanismo De Acción

Propiedades

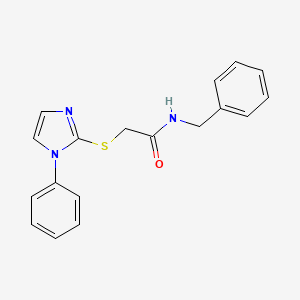

IUPAC Name |

7-(2,3-dihydroxypropyl)-8-(hexylamino)-3-methylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N5O4/c1-3-4-5-6-7-16-14-17-12-11(20(14)8-10(22)9-21)13(23)18-15(24)19(12)2/h10,21-22H,3-9H2,1-2H3,(H,16,17)(H,18,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYWPMTSVYPTWQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNC1=NC2=C(N1CC(CO)O)C(=O)NC(=O)N2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-((3-(dimethylamino)propyl)(6-methylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2888226.png)

![([4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-YL]methyl)(methyl)amine](/img/structure/B2888228.png)

![5-(Morpholine-4-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2888229.png)

![N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2888233.png)

![(E)-3-[4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2888236.png)

![N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2888246.png)